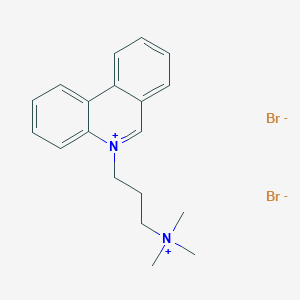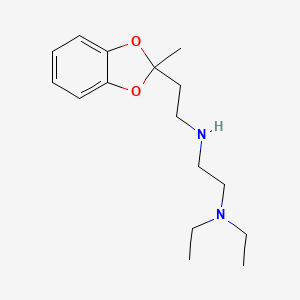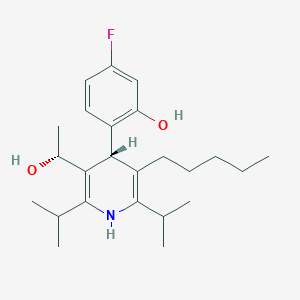![molecular formula C19H19N5O2S B13767844 Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- CAS No. 66104-63-0](/img/structure/B13767844.png)
Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- is a complex organic compound with the molecular formula C19H19N5O2S It is known for its unique structure, which includes a benzothiazole ring and a morpholine group connected via an azo linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- typically involves a multi-step process. One common method includes the diazotization of 4-(4-morpholinyl)aniline followed by coupling with 2-amino-6-benzothiazolyl acetamide. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- involves its interaction with specific molecular targets. The azo linkage and benzothiazole ring allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-
- Acetamide, N-(4-aminophenyl)-
- Benzothiazole derivatives
Uniqueness
Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine and benzothiazole moieties linked by an azo group makes it particularly versatile in various applications .
特性
CAS番号 |
66104-63-0 |
|---|---|
分子式 |
C19H19N5O2S |
分子量 |
381.5 g/mol |
IUPAC名 |
N-[2-[(4-morpholin-4-ylphenyl)diazenyl]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C19H19N5O2S/c1-13(25)20-15-4-7-17-18(12-15)27-19(21-17)23-22-14-2-5-16(6-3-14)24-8-10-26-11-9-24/h2-7,12H,8-11H2,1H3,(H,20,25) |
InChIキー |
HQNYFWNGSCEBNY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


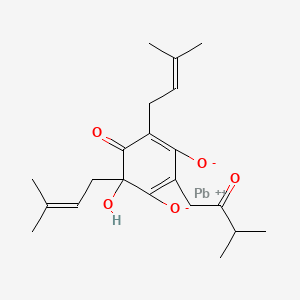
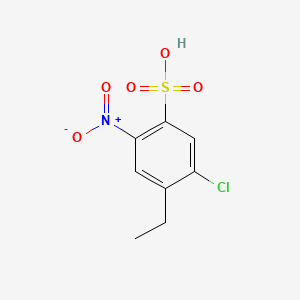
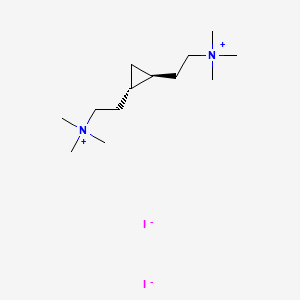
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)
![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
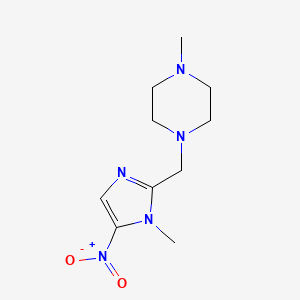
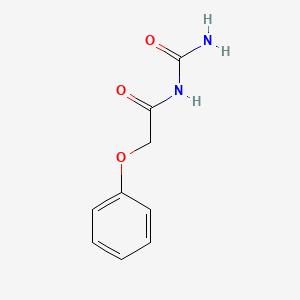
![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)
